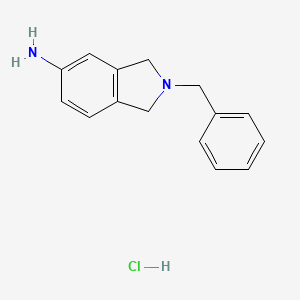

2-Benzylisoindolin-5-amine hydrochloride

Overview

Description

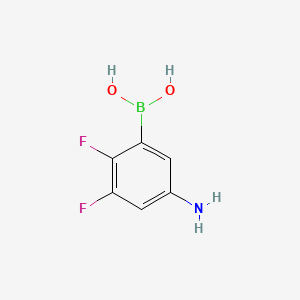

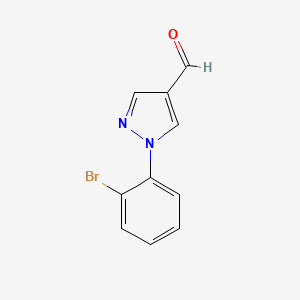

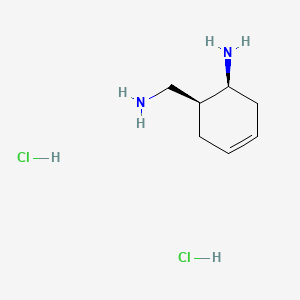

2-Benzylisoindolin-5-amine hydrochloride, also known by its CAS Number 1187830-69-8, is a compound with a molecular weight of 260.77 . It is a light-green to brown solid and is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 2-Benzylisoindolin-5-amine hydrochloride is represented by the linear formula C15H17ClN2 . The IUPAC name for this compound is 2-benzyl-2,3-dihydro-1H-isoindol-5-ylamine hydrochloride .Chemical Reactions Analysis

Amines, including 2-Benzylisoindolin-5-amine hydrochloride, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis

2-Benzylisoindolin-5-amine hydrochloride is a light-green to brown solid . It has a molecular weight of 260.77 and is typically stored at temperatures between 2-8°C .Scientific Research Applications

Rh(III)-Catalyzed Cascade Annulations

An efficient protocol for synthesizing diversely substituted 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones via Rh(III)-catalyzed cascade annulations involving C-H activation. This method showcases the synthetic utility of these compounds, including the concise synthesis of the alkaloid rosettacin and a topoisomerase I inhibitor (Reddy & Mallesh, 2018).

Synthesis of Isoquinolinone Derivatives

Research on the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, demonstrating a mild and operationally simple method with higher yield, indicating its potential for further pharmacological exploration (Chen Zhan-guo, 2008).

Palladium Iodide Catalyzed Approaches

Divergent palladium iodide catalyzed multicomponent carbonylative approaches to isoindolinone and isobenzofuranimine derivatives showcase the versatility of 2-alkynylbenzamides under oxidative carbonylation conditions, leading to compounds of medicinal chemistry interest (Mancuso et al., 2014).

Stereoselective Dimerization of Benzylic Amines

The study on the treatment of benzylic amines derived from indoline for the stereoselective synthesis of dimeric products, which forms the basis for the development of novel compounds with potential biological activities (Nowak & George, 2002).

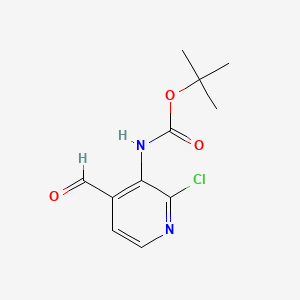

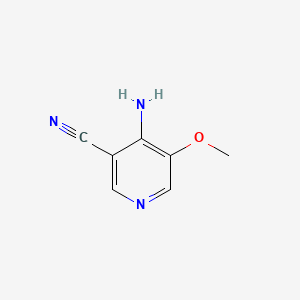

Synthesis of Novel 3-Pyridinecarboxylates

A synthesis approach for 3-pyridinecarboxylates with potential vasodilation properties, indicating the application of benzylisoindolin derivatives in medicinal chemistry for the development of new therapeutic agents (Girgis et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name |

2-benzyl-1,3-dihydroisoindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2.ClH/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12;/h1-8H,9-11,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRFKKYENZQFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1185304-81-7 | |

| Record name | 1H-Isoindol-5-amine, 2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70718463 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187830-69-8 | |

| Record name | 1H-Isoindol-5-amine, 2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)